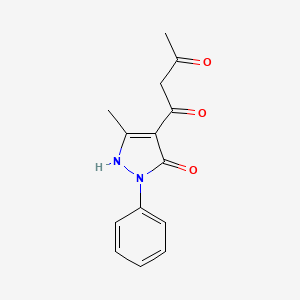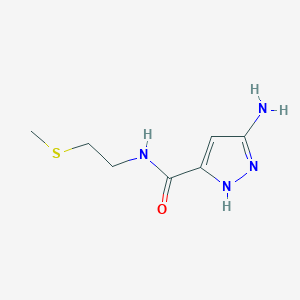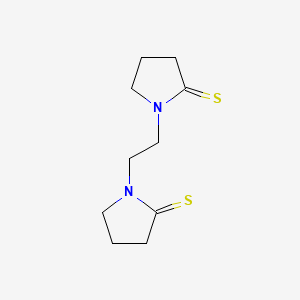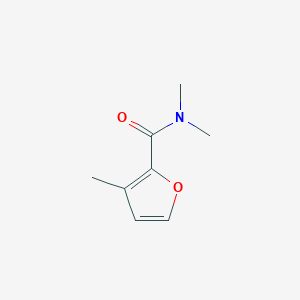
5-(Methylsulfanyl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol: is a heterocyclic organic compound that features a tetrahydroisoquinoline core with a methylthio group at the 5-position and a hydroxyl group at the 4-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.
Methylthio Group Introduction:
Hydroxyl Group Introduction: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Research has shown that derivatives of this compound exhibit antimicrobial, anti-inflammatory, and anticancer activities.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in drug development, particularly for targeting neurological disorders and infectious diseases.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways.
類似化合物との比較
5-Methylthio Ninhydrin: Known for its use as a fluorogenic fingerprint reagent.
Methylthioinosine: An analog of inosine with a methylthio group.
Uniqueness:
Structural Features: The presence of both a methylthio group and a hydroxyl group on the tetrahydroisoquinoline core makes 5-(methylthio)-1,2,3,4-tetrahydroisoquinolin-4-ol unique compared to other similar compounds.
Biological Activity: The specific arrangement of functional groups contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
90265-81-9 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC名 |
5-methylsulfanyl-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C10H13NOS/c1-13-9-4-2-3-7-5-11-6-8(12)10(7)9/h2-4,8,11-12H,5-6H2,1H3 |
InChIキー |
VFOGZLRQVUDZMM-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1C(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)



![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)



![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)


![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)

![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
